![molecular formula C20H15N3O2S B14207619 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- CAS No. 830320-64-4](/img/structure/B14207619.png)
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a nitro group at the 6th position, a phenyl group at the 1st position, and a phenylmethylthio group at the 4th position, making it a unique and potentially valuable molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of a catalyst, such as copper(II) acetate, and an oxidant, such as oxygen, to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylmethylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the phenylmethylthio group.
Substituted indazoles: Formed by electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethylthio group can also modulate the compound’s activity by influencing its binding to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole, 6-nitro-1-phenyl-: Lacks the phenylmethylthio group.
1H-Indazole, 6-nitro-4-[(phenylmethyl)thio]-: Lacks the phenyl group at the 1st position.
1H-Indazole, 1-phenyl-4-[(phenylmethyl)thio]-: Lacks the nitro group at the 6th position.
Uniqueness
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is unique due to the presence of all three functional groups (nitro, phenyl, and phenylmethylthio) in its structure. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
830320-64-4 |
|---|---|
Fórmula molecular |
C20H15N3O2S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C20H15N3O2S/c24-23(25)17-11-19-18(13-21-22(19)16-9-5-2-6-10-16)20(12-17)26-14-15-7-3-1-4-8-15/h1-13H,14H2 |
Clave InChI |
DPPPZWVZPXIRAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
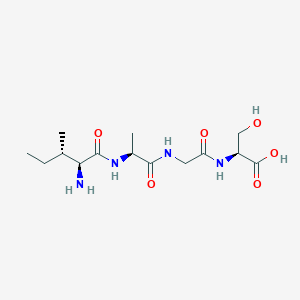
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
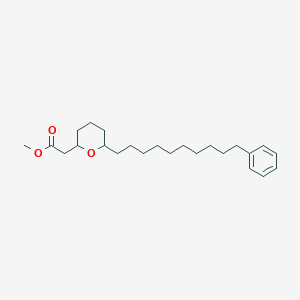
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
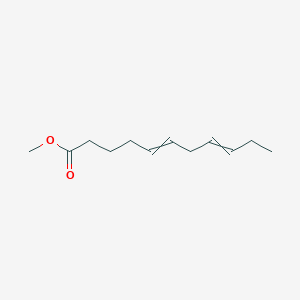
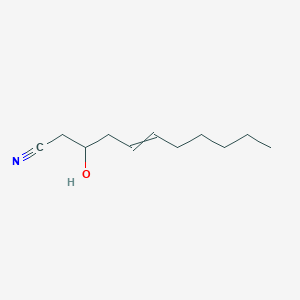
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
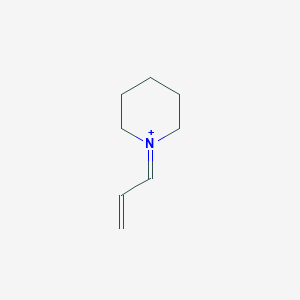
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
